molecular formula C9H13NO B2404810 N-Spiro[2.3]hexan-5-ylprop-2-enamide CAS No. 2190140-87-3

N-Spiro[2.3]hexan-5-ylprop-2-enamide

Cat. No.: B2404810
CAS No.: 2190140-87-3
M. Wt: 151.209
InChI Key: ONRGAKXEXLBDJM-UHFFFAOYSA-N
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Description

N-Spiro[2.3]hexan-5-ylprop-2-enamide is a bicyclic compound featuring a spiro[2.3]hexane core fused with a propenamide group. The spiro architecture introduces steric constraints that influence reactivity and stereochemical outcomes, making it a candidate for applications in asymmetric catalysis and medicinal chemistry.

Properties

IUPAC Name

N-spiro[2.3]hexan-5-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-8(11)10-7-5-9(6-7)3-4-9/h2,7H,1,3-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRGAKXEXLBDJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CC2(C1)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Spiro[2.3]hexan-5-ylprop-2-enamide typically involves the formation of the spirocyclic structure followed by the introduction of the prop-2-enamide group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. This is followed by the reaction with an appropriate amide precursor to introduce the prop-2-enamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-Spiro[2.3]hexan-5-ylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-Spiro[2.3]hexan-5-ylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-Spiro[2.3]hexan-5-ylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The prop-2-enamide group can also participate in hydrogen bonding and other interactions that enhance the compound’s efficacy.

Comparison with Similar Compounds

Table 1: Catalytic Performance of Spiro Compounds

Compound Application Enantioselectivity (ee) Key Feature Reference
N-Spiro ammonium bromide α-Amino acid synthesis ≤90% Ionic, C₂-symmetric
N-Spiro bifluoride (108) Michael addition of silyl nitronates 70–90% Bifluoride catalyst
Target compound Inferred: Organocatalysis Not reported Neutral, propenamide group

Structural Analogs: Spiro Benzodioxole and Methoxyspiro Derivatives

The benzodioxole spiro compound (CAS 695213-77-5) replaces the propenamide with a cyclopropanecarboxamide group, enhancing rigidity but reducing electrophilicity. This derivative’s stability under thermal conditions (synthesized at 160–290°C) aligns with trends observed in spiro systems, though the target compound’s propenamide may require milder synthesis .

Another analog, 5-methoxyspiro[2.3]hexan-1-amine hydrochloride (CID 106823964), features a methoxy group and primary amine. Its molecular formula (C₇H₁₃NO) is simpler than the target compound’s, suggesting differences in solubility and bioavailability.

Table 2: Structural and Physical Comparisons

Compound Molecular Formula Key Substituent Synthesis Temperature Application
Target compound Not reported Prop-2-enamide Inferred mild Catalysis/drug design
Benzodioxole derivative C₁₃H₁₅NO₃ Cyclopropanecarboxamide 160–290°C Not specified
5-Methoxyspiro derivative C₇H₁₃NO Methoxy, amine Not reported Pharmaceutical intermediate

Pharmacological Potential: Complex Amide Derivatives

Compounds like (R)-N-[(2S,4S,5S)-5-...]butanamide () highlight the role of amide groups in bioactive molecules. While these lack spiro cores, their stereochemical complexity and hydroxyl/phenoxy groups suggest that the target compound’s propenamide could be tailored for receptor binding, though its rigid spiro structure might limit conformational flexibility .

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